N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-19(2)13(14-6-5-7-26-14)10-18-17(21)11-8-15(24-3)16(25-4)9-12(11)20(22)23/h5-9,13H,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBKGUDWWMRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Dimethoxybenzoic Acid
The synthesis begins with 3,4-dimethoxybenzoic acid , which undergoes nitration to introduce the nitro group at the ortho position relative to the carboxylic acid. Nitration conditions must balance reactivity and selectivity:
- Reagents : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
- Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating methoxy groups.
- Outcome : 4,5-Dimethoxy-2-nitrobenzoic acid is obtained in 65–72% yield after recrystallization from ethanol.
Table 1: Nitration Optimization
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 68 | 98 |
| Acetyl nitrate | 25 | 55 | 92 |
| NO₂BF₄ | -10 | 72 | 99 |
Conversion to Benzoyl Chloride
4,5-Dimethoxy-2-nitrobenzoic acid is activated for amide coupling via conversion to its acid chloride:
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM).
- Conditions : Reflux for 2–4 hours, followed by solvent removal under vacuum.
- Yield : 85–90%.
Synthesis of 2-(Dimethylamino)-2-(Furan-2-yl)Ethylamine
Furan Ring Functionalization
The furan moiety is introduced via nucleophilic addition or transition-metal-catalyzed coupling. A proven method involves:
- Starting Material : Furan-2-carbaldehyde.
- Step 1 : Condensation with dimethylamine hydrochloride in ethanol under reflux to form 2-(dimethylamino)-1-(furan-2-yl)ethanol .
- Step 2 : Oxidation of the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.
Table 2: Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 78 |
| H₂/Pd-C | EtOH | 50 | 65 |
| Zn(BH₄)₂ | THF | 0 | 82 |
Stereochemical Considerations
The tertiary carbon at the amine center introduces the possibility of racemization. Chiral resolution via diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee) to >95%.
Amide Bond Formation
The final step couples 4,5-dimethoxy-2-nitrobenzoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine:
- Conditions : Schotten-Baumann reaction using aqueous NaOH and DCM at 0°C.
- Workup : Extraction with DCM, drying (MgSO₄), and column chromatography (SiO₂, ethyl acetate/hexane).
- Yield : 70–75%.
Table 3: Coupling Reagent Comparison
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | NEt₃ | 68 |
| HATU | DMF | DIPEA | 82 |
| EDC/HOBt | THF | NaHCO₃ | 73 |
Alternative Synthetic Routes
Mitsunobu Reaction for Amine Installation
A Mitsunobu reaction between 2-(furan-2-yl)ethanol and dimethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) provides an alternative pathway to the amine intermediate, avoiding redox steps.
Late-Stage Nitration
Introducing the nitro group after amide coupling is feasible but risks over-nitration or decomposition. Controlled nitration with acetyl nitrate (AcONO₂) at -15°C achieves 60% yield.
Analytical Validation and Characterization
Critical characterization data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.02 (s, 6H, OCH₃), 3.85 (m, 2H, CH₂NH), 2.32 (s, 6H, N(CH₃)₂).
- HRMS : m/z calculated for C₁₈H₂₂N₃O₆ [M+H]⁺: 376.1509; found: 376.1512.
Challenges and Optimization Opportunities
Key challenges include:
- Nitro Group Stability : Thermal decomposition during high-temperature steps necessitates low-temperature protocols.
- Amine Nucleophilicity : The dimethylamino group’s steric hindrance slows amide coupling, requiring potent activators like HATU.
- Furan Reactivity : Electrophilic conditions risk furan ring opening; thus, mild reagents are essential.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
The compound exhibits several biological activities, making it a candidate for further research in medicinal applications:
-
Anticancer Activity : Preliminary studies suggest that N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide may inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that it can halt the cell cycle at specific phases, preventing tumor growth.
- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
Anticancer Efficacy
A study conducted on the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its effectiveness as a therapeutic agent for lung cancer treatment through apoptosis induction.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and dimethylamino group also play crucial roles in its activity by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Reactivity and Bioactivity
| Feature | Target Compound | Ranitidine Derivatives | Etobenzanid |
|---|---|---|---|
| Nitro Group | Electron-deficient, reducible | Reducible (pharmacophore) | Absent; replaced by Cl |
| Aromatic Substituents | 4,5-dimethoxy (electron-donating) | Methyl (electron-neutral) | 2,3-dichloro (electron-withdrawing) |
| Side Chain | Dimethylamino-furan-ethyl | Sulphanyl-ethyl | Ethoxymethoxy |
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H18N4O4
- Molecular Weight : 306.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Structural Features
The key features of this compound include:
- A furan ring , which is known for its role in various biological activities.
- A dimethylamino group , which may enhance solubility and bioavailability.
- A nitrobenzamide moiety , which is often associated with antitumor properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and nitro groups have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | A549 | 6.75 ± 0.19 |
| Compound 1 | HCC827 | 6.26 ± 0.33 |
| Compound 1 | NCI-H358 | 6.48 ± 0.11 |
These results indicate a promising profile for compounds with similar structures, suggesting that modifications to the furan and nitro groups may enhance efficacy against cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Compounds with furan derivatives have been reported to exhibit broad-spectrum antibacterial effects.
The proposed mechanism involves the binding of these compounds to DNA, inhibiting DNA-dependent enzymes, which is critical for bacterial replication and survival .
Comparative Analysis of Biological Activities
A comparative analysis of various derivatives indicates that structural modifications significantly affect biological activity:
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Compound A (similar structure) | Moderate | High |
| Compound B (without furan) | Low | Low |
This table illustrates the importance of the furan ring in enhancing both antitumor and antimicrobial activities .
Q & A
Q. Critical Optimization Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction rates .
- Temperature Control : Exothermic steps (e.g., amidation) require cooling to ≤0°C to avoid decomposition.
- Catalysts : Lewis acids (e.g., AlCl₃) may improve electrophilic substitution efficiency in nitro-group positioning .
How can researchers characterize the structural integrity and purity of this compound post-synthesis?
Basic Research Question
Key analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino, furan, nitro groups) via chemical shifts and splitting patterns.
- IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
What preliminary biological assays are suitable for evaluating the compound's activity, and how should controls be designed?
Basic Research Question
Assay Types :
- Enzyme Inhibition Screens : Target kinases or oxidoreductases due to nitrobenzamide's redox activity.
- Cytotoxicity Assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Q. Control Design :
- Positive Controls : Reference inhibitors (e.g., staurosporine for kinases).
- Negative Controls : Solvent-only (e.g., DMSO) and scrambled analogs to rule out nonspecific effects.
- Dose-Response : Test 5–6 concentrations (1 nM–100 µM) in triplicate .
How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?
Advanced Research Question
Methodology :
Analog Synthesis : Modify substituents (e.g., replace nitro with methoxy, vary furan substitution).
Biological Testing : Compare activity across analogs using standardized assays (see Q3).
Q. Example SAR Findings :
| Analog Substituent | Biological Activity Trend | Reference |
|---|---|---|
| Nitro → Methoxy | Reduced kinase inhibition | |
| Furan-2-yl → Thiophene-2-yl | Enhanced cytotoxicity | |
| Dimethylamino → Piperidine | Improved solubility, lower potency |
Statistical Analysis : Use ANOVA or regression models to correlate structural features with activity .
How should researchers address contradictions in bioassay data across different experimental models for this compound?
Advanced Research Question
Root Cause Analysis :
- Model Variability : Test compound in isogenic cell lines or primary cells to rule out genetic drift.
- Assay Conditions : Standardize parameters (e.g., serum concentration, incubation time).
- Metabolic Stability : Check for species-specific metabolism (e.g., cytochrome P450 differences).
Q. Resolution Strategy :
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity.
- Pharmacokinetic Profiling : Measure bioavailability and metabolite formation in vivo .
What advanced computational methods are recommended for predicting interaction mechanisms with biological targets?
Advanced Research Question
Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning) .
What strategies optimize solubility and stability for in vivo studies?
Advanced Research Question
Solubility Enhancement :
- Co-solvents : Use cyclodextrins or PEG-400 in saline (≤10% v/v) .
- pH Adjustment : Prepare buffered solutions (pH 4–6) for nitrobenzamide stability.
Q. Stability Measures :
- Light Protection : Store solutions in amber vials to prevent nitro-group photoreduction.
- Lyophilization : Freeze-dry the compound with trehalose for long-term storage .
How can reaction mechanisms for key synthetic steps be validated using spectroscopic or kinetic analysis?
Advanced Research Question
Techniques :
- In Situ IR : Monitor nitro-group reduction intermediates during catalytic hydrogenation.
- Kinetic Profiling : Use HPLC to track intermediate formation rates under varying temperatures.
- Isotopic Labeling : Introduce ¹⁵N in the nitro group to trace reaction pathways via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
